

Ethyl 2-methyl-1H-indole-3-carboxylate: A Versatile Scaffold in Drug Discovery

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Compound of Interest

Compound Name: ethyl 2-methyl-1H-indole-3-carboxylate

Cat. No.: B1308360

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Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyl-1H-indole-3-carboxylate is a heterocyclic compound belonging to the indole family, a core structure in numerous natural products and pharmacologically active molecules. Its unique structural features, including the indole nucleus, a methyl group at the 2-position, and an ethyl ester at the 3-position, make it a valuable starting material for the synthesis of a diverse array of derivatives with significant potential in drug discovery. This document provides an overview of the applications of **ethyl 2-methyl-1H-indole-3-carboxylate** in the development of novel therapeutic agents, with a focus on its utility as a precursor for antimicrobial and anticancer compounds. Detailed experimental protocols for the synthesis and biological evaluation of its derivatives are also presented.

Key Drug Discovery Applications

Derivatives of **ethyl 2-methyl-1H-indole-3-carboxylate** have demonstrated promising biological activities, primarily in the areas of antimicrobial and anticancer research. The indole scaffold can be readily modified at various positions, allowing for the fine-tuning of its pharmacological properties.

Antimicrobial Applications

Ethyl 2-methyl-1H-indole-3-carboxylate serves as a key intermediate in the synthesis of novel antimicrobial agents. One notable class of derivatives are the 2-methyl-3-[5-substituted phenyl-1,3,4-oxadiazol-2-yl]-1H-indoles. These compounds have been synthesized and screened for their activity against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of 2-methyl-3-[5-substituted phenyl-1,3,4-oxadiazol-2-yl]-1H-indoles

Compound ID	Substituent (R)	Test Organism	Zone of Inhibition (mm)
Va	-H	Bacillus subtilis	12
Staphylococcus aureus			14
Pseudomonas aeruginosa			10
Escherichia coli			11
Aspergillus niger			13
Candida albicans			12
Vb	-Cl	Bacillus subtilis	15
Staphylococcus aureus			16
Pseudomonas aeruginosa			13
Escherichia coli			14
Aspergillus niger			18
Candida albicans			15
Vc	-NO ₂	Bacillus subtilis	14
Staphylococcus aureus			15
Pseudomonas aeruginosa			12
Escherichia coli			13
Aspergillus niger			16
Candida albicans			14
Vd	-OH	Bacillus subtilis	13

Staphylococcus aureus	14		
Pseudomonas aeruginosa	11		
Escherichia coli	12		
Aspergillus niger	15		
Candida albicans	13		
Ve	-OCH3	Bacillus subtilis	16
Staphylococcus aureus	17		
Pseudomonas aeruginosa	14		
Escherichia coli	15		
Aspergillus niger	19		
Candida albicans	16		
Ciprofloxacin	-	Bacillus subtilis	25
Staphylococcus aureus	28		
Pseudomonas aeruginosa	22		
Escherichia coli	26		
Fluconazole	-	Aspergillus niger	24
Candida albicans	22		

Note: The data presented is a representative summary from available literature.[1][2][3]

Anticancer Applications

The indole nucleus is a privileged scaffold in anticancer drug design. While specific quantitative data for direct derivatives of **ethyl 2-methyl-1H-indole-3-carboxylate** is emerging, broader studies on indole-3-carboxylate derivatives highlight their potential as cytotoxic agents against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of critical cellular processes such as tubulin polymerization and the modulation of key signaling pathways.

Table 2: In Vitro Anticancer Activity of Representative Indole Derivatives

Compound Class	Cancer Cell Line	IC50 (μM)
Indole-3-carboxylate Derivative A	MCF-7 (Breast)	8.5
	HeLa (Cervical)	12.2
Indole-3-carboxylate Derivative B	A549 (Lung)	15.7
	MCF-7 (Breast)	10.1
Indole-based Tubulin Inhibitor	HeLa (Cervical)	0.8
MCF-7 (Breast)		1.2

Note: This table presents representative data for the broader class of indole-3-carboxylate derivatives to illustrate their potential. Further research is needed to establish the specific activity of derivatives from **ethyl 2-methyl-1H-indole-3-carboxylate**.

Experimental Protocols

Synthesis of 2-methyl-3-[5-substituted phenyl-1,3,4-oxadiazol-2-yl]-1H-indoles (Va-e)

This protocol outlines a general procedure for the synthesis of the antimicrobial compounds listed in Table 1, starting from **ethyl 2-methyl-1H-indole-3-carboxylate**.

Step 1: Synthesis of 2-methyl-1H-indole-3-carbohydrazide

- A mixture of **ethyl 2-methyl-1H-indole-3-carboxylate** (0.01 mol) and hydrazine hydrate (0.02 mol) in 20 mL of absolute ethanol is refluxed for 8-10 hours.
- The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.
- The crude product is recrystallized from ethanol to yield pure 2-methyl-1H-indole-3-carbohydrazide.

Step 2: Synthesis of 2-methyl-3-[5-substituted phenyl-1,3,4-oxadiazol-2-yl]-1H-indoles (Va-e)

- A mixture of 2-methyl-1H-indole-3-carbohydrazide (0.01 mol) and a substituted benzoic acid (0.01 mol) is dissolved in phosphorus oxychloride (10 mL).
- The reaction mixture is refluxed for 6-8 hours.
- After cooling, the mixture is poured onto crushed ice with constant stirring.
- The resulting solution is neutralized with a 10% sodium bicarbonate solution.
- The precipitated solid is filtered, washed thoroughly with water, and dried.
- The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to afford the final compound.[2]

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol describes a common method for evaluating the antimicrobial activity of the synthesized compounds.

- Prepare sterile nutrient agar plates for bacteria and Sabouraud dextrose agar plates for fungi.
- Spread a standardized inoculum of the test microorganism (e.g., 1×10^8 CFU/mL for bacteria, 1×10^7 spores/mL for fungi) uniformly over the agar surface.

- Create wells of 6 mm diameter in the agar using a sterile cork borer.
- Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a concentration of 100 µg/mL.
- Add 100 µL of each compound solution into separate wells.
- Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control and the solvent (DMSO) as a negative control.
- Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
- Measure the diameter of the zone of inhibition around each well in millimeters.

In Vitro Anticancer Activity (MTT Assay)

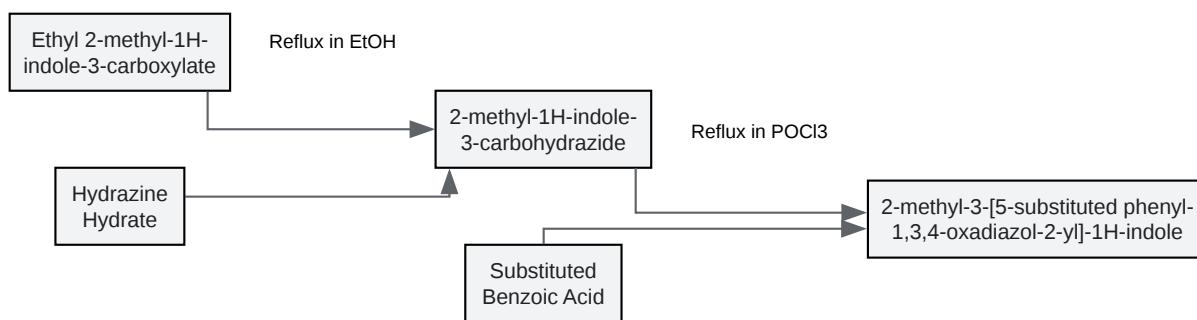
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[\[1\]](#) [\[4\]](#)[\[5\]](#)

- Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well and incubate for 24 hours.
- Prepare serial dilutions of the test compounds in the culture medium.
- Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
- Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

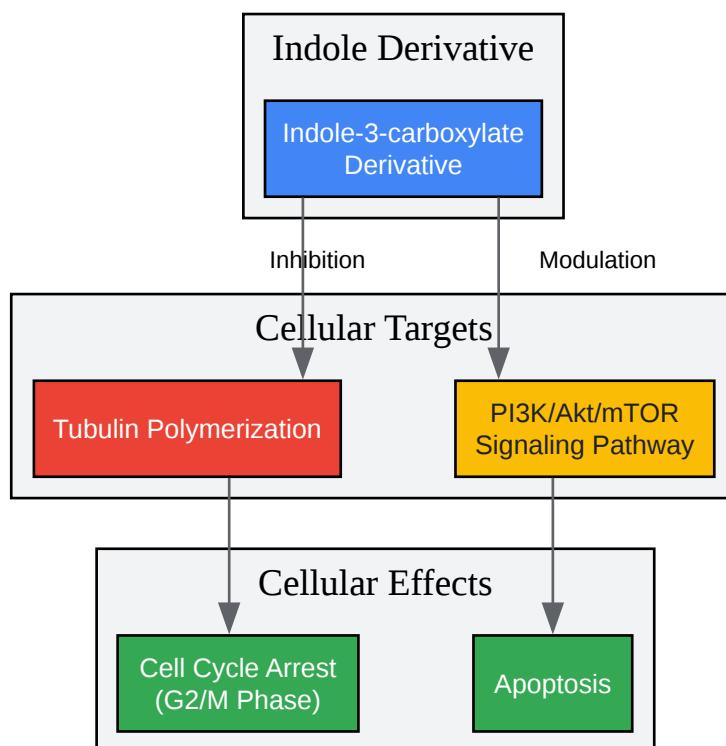
Synthetic Workflow



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Caption: Synthetic pathway for 1,3,4-oxadiazole derivatives.

General Anticancer Mechanism



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Caption: Proposed anticancer mechanisms of indole derivatives.[6][7]

Conclusion

Ethyl 2-methyl-1H-indole-3-carboxylate is a valuable and versatile scaffold in medicinal chemistry. Its derivatives have shown significant promise as antimicrobial and anticancer agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutics. Further investigation into the structure-activity relationships and mechanisms of action of its derivatives will be crucial for advancing these promising compounds into clinical development.

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